2-(1,4-Diazepan-1-yl)acetamide
Overview
Description
2-(1,4-Diazepan-1-yl)acetamide: is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)acetamide typically involves the reaction of diazepane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
- Diazepane + Acetic Anhydride/Acetyl Chloride → this compound + By-products
The reaction is typically conducted at room temperature or slightly elevated temperatures, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution : The amide group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of amines or alcohols.
- Substitution : Formation of substituted amides or esters.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)acetamide has several applications in scientific research, including:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules.
- Medicine : Investigated for its potential therapeutic properties, although it is not currently used as a drug.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)acetamide is not well-characterized. it is believed to interact with various molecular targets, including enzymes and receptors, through its amide and diazepane functional groups. These interactions can modulate biological pathways and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Diazepam : A well-known benzodiazepine with anxiolytic and sedative properties.
- 2-(1,4-Diazepan-1-yl)acetic acid : A related compound with similar structural features but different functional groups.
Uniqueness
2-(1,4-Diazepan-1-yl)acetamide is unique due to its specific combination of a diazepane ring and an acetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research purposes.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-7(11)6-10-4-1-2-9-3-5-10/h9H,1-6H2,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDVAMWISALGGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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